4-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide
Description
4-(1,3-Dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide is a synthetic compound featuring a 1,3-dioxoisoindole core linked via a butanamide chain to a phenyl group substituted with a pyrrolidine-carbonyl moiety.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-20(12-7-15-26-22(29)16-8-1-2-9-17(16)23(26)30)24-19-11-4-3-10-18(19)21(28)25-13-5-6-14-25/h1-4,8-11H,5-7,12-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPSOFLUPASGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367417 | |
| Record name | 4-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6053-54-9 | |
| Record name | 4-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate. This intermediate is then reacted with a butanoyl chloride derivative in the presence of a base to form the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or phthalimide moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or phthalimides.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes an isoindole moiety and a pyrrolidine side chain. Its molecular formula is , with a molecular weight of approximately 350.4 g/mol. The presence of the dioxoisoindole group contributes to its biological activity, particularly in modulating various biochemical pathways.
Therapeutic Applications
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Anticancer Activity
- Targeting Cancer Cell Proliferation : Studies have demonstrated that 4-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : In vitro studies on breast cancer cell lines showed a significant reduction in cell viability when treated with this compound, suggesting its potential as a chemotherapeutic agent.
-
Neurological Disorders
- Neuroprotective Effects : Preliminary research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease.
- Mechanism : It is believed to modulate neuroinflammatory pathways, reducing oxidative stress and neuronal damage.
-
Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation markers in various models of inflammatory diseases. This effect is attributed to its ability to inhibit pro-inflammatory cytokines.
Data Table: Summary of Research Findings
Case Studies
- Breast Cancer Treatment : A study published in Cancer Research evaluated the efficacy of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell proliferation and increased apoptosis rates compared to control groups.
- Neuroprotection in Alzheimer's Models : Research conducted on transgenic mice models for Alzheimer's disease revealed that administration of this compound led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares the 1,3-dioxoisoindolyl moiety with several analogs, but variations in substituents and side chains lead to distinct properties:
Physicochemical Properties
- Solubility : The target compound’s pyrrolidine group may enhance aqueous solubility compared to analogs like the sulfamoyl-containing pentanamide (493.53 MW, ), which likely has lower solubility due to its bulkier structure.
- Thermal Stability : The phthalimide analog () is used in polymer synthesis, suggesting high thermal stability. The target compound’s amide linkages may reduce thermal resilience compared to anhydride-based polymers .
Research Findings and Limitations
- Evidence Gaps : Direct comparative studies on the target compound are absent in the provided data. Conclusions are inferred from structural analogs.
- Contradictions : While higher molecular weight typically reduces solubility, the sulfamoyl group in may introduce polarity that partially offsets this effect.
Biological Activity
The compound 4-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide , also referred to as a hybrid peptide, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.38 g/mol. The structure features an isoindole moiety linked to a pyrrolidine ring through a butanamide chain, which is essential for its biological activity.
Research indicates that this compound interacts with various biological targets, particularly in the context of androgen receptor degradation . It has been noted for its ability to modulate signaling pathways associated with cancer cell proliferation and apoptosis.
Key Mechanisms:
- Androgen Receptor Modulation : The compound acts as an antagonist or agonist depending on structural modifications, influencing androgen receptor pathways critical in prostate cancer treatment .
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Table 1: Biological Activity Summary
Case Studies
-
Prostate Cancer Cell Lines :
- In vitro studies demonstrated that the compound significantly reduced cell viability in LNCaP prostate cancer cells, with an IC50 value in the low micromolar range. The mechanism involved the downregulation of androgen receptor signaling pathways, leading to decreased cell proliferation and increased apoptosis rates.
- Selectivity Profile :
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SAR Studies :
- Structure-activity relationship (SAR) studies indicated that modifications on the pyrrolidine ring significantly impacted biological activity. For instance, substituents that enhanced lipophilicity improved potency against certain cancer cell lines while maintaining selectivity for androgen receptors .
Discussion
The biological activity of This compound highlights its potential as a therapeutic agent in oncology. Its ability to modulate androgen receptors and induce apoptosis in cancer cells positions it as a candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
